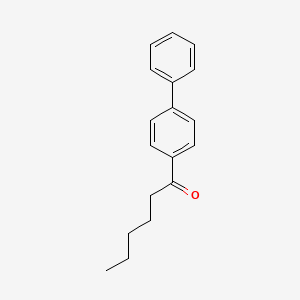

4-Hexanoylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-2-3-5-10-18(19)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVQDDCTUWJMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345193 | |

| Record name | 4-Hexanoylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-26-9 | |

| Record name | 4-Hexanoylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hexanoylbiphenyl via Friedel-Crafts Acylation

Executive Summary

This document provides an in-depth technical guide for the synthesis of 4-Hexanoylbiphenyl, a valuable aryl ketone intermediate. The primary synthetic route detailed is the Friedel-Crafts acylation of biphenyl with hexanoyl chloride, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic compounds.[1][2] This guide elucidates the underlying reaction mechanism, explores the critical role of the Lewis acid catalyst, and addresses key practical considerations such as regioselectivity and reaction optimization. A detailed, step-by-step experimental protocol is provided, designed for reproducibility and scalability in a research or process development setting. Furthermore, this whitepaper includes comprehensive procedures for product purification and characterization, alongside a troubleshooting guide for common experimental challenges. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important transformation.

Introduction: The Significance of Acylbiphenyls

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, appearing in a wide range of pharmacologically active compounds and functional materials.[3][4] The introduction of an acyl chain onto the biphenyl scaffold, producing compounds such as this compound, yields versatile intermediates. These aryl ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and fragrances.[5] The ketone functionality serves as a synthetic handle for numerous subsequent transformations, including reductions to form alkylbiphenyls or conversions to more complex molecular architectures.[6][7]

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[8] Its reliability and efficiency make it a preferred method in both academic and industrial laboratories.[9]

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. Understanding the causality behind each step is critical for successful execution and optimization.

The reaction is initiated by the activation of hexanoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond. This complex then dissociates to form a highly reactive, resonance-stabilized electrophile known as the acylium ion (RCO⁺), along with the tetrachloroaluminate anion (AlCl₄⁻).[1][8]

The formation of this acylium ion is the critical first step, as it creates the potent electrophile necessary to attack the electron-rich aromatic biphenyl ring.[10]

The acylium ion is then attacked by the π-electron system of the biphenyl ring. This step temporarily disrupts the aromaticity of the attacked ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1][11]

The acylation of biphenyl overwhelmingly yields the 4-substituted (para) product. This high regioselectivity is governed by two key factors:

-

Electronic Effects : The phenyl substituent on the reacting ring is an ortho-, para-directing activating group.[12] It donates electron density into the ring system, stabilizing the σ-complex intermediate when the attack occurs at the ortho or para positions.

-

Steric Hindrance : While electronically favorable, substitution at the ortho-position (position 2) is significantly hindered by the steric bulk of the adjacent phenyl group. Consequently, the electrophile preferentially attacks the less hindered para-position (position 4), leading to this compound as the major product.[12]

In the final step, a weak base, typically the AlCl₄⁻ anion, abstracts a proton from the σ-complex.[6] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the product, this compound, is a ketone and therefore a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[6] Because this complex is stable under the reaction conditions, the catalyst is not truly regenerated. This necessitates the use of stoichiometric or slightly super-stoichiometric amounts of AlCl₃ relative to the limiting reagent.[6][12] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.

A visual representation of the reaction mechanism is provided below.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations involving anhydrous AlCl₃ and hexanoyl chloride should be performed in a well-ventilated fume hood.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Purity |

| Biphenyl | 154.21 | 10.0 g | 0.0648 | 1.0 | ≥99% |

| Hexanoyl Chloride | 134.60 | 9.6 g (8.8 mL) | 0.0713 | 1.1 | ≥98% |

| Aluminum Chloride (AlCl₃) | 133.34 | 9.5 g | 0.0713 | 1.1 | Anhydrous, ≥99% |

| Dichloromethane (DCM) | - | 150 mL | - | - | Anhydrous |

| Hydrochloric Acid (HCl) | - | ~50 mL | - | - | 2 M Aqueous |

| Deionized Water | - | ~200 mL | - | - | - |

| Brine (sat. NaCl) | - | ~50 mL | - | - | - |

| Anhydrous MgSO₄/Na₂SO₄ | - | ~10 g | - | - | - |

| Ethanol or Hexane | - | As needed | - | - | Reagent Grade |

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Reaction Setup : Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried to remove moisture. Place the flask under an inert atmosphere (nitrogen or argon).

-

Initial Charging : To the flask, add biphenyl (10.0 g) and anhydrous dichloromethane (100 mL). Stir the mixture until the biphenyl is fully dissolved.

-

Catalyst Addition : Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (9.5 g) to the stirred solution. Causality: This addition is exothermic; slow, portion-wise addition at 0°C prevents overheating and potential side reactions. The mixture will turn yellow/orange and may become a slurry.

-

Acyl Chloride Addition : In the dropping funnel, prepare a solution of hexanoyl chloride (9.6 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition ensures the concentration of the reactive acylium ion is controlled, minimizing side reactions like di-acylation.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the biphenyl starting material is consumed.

-

Quenching : Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice (~100 g) in a large beaker. Follow this by the slow addition of 2 M HCl (~50 mL). Causality: This hydrolyzes the aluminum complexes and neutralizes any remaining Lewis acid. This process is highly exothermic and releases HCl gas, hence the need for slow addition and cooling.

-

Aqueous Workup : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL). Causality: These washes remove water-soluble impurities and residual acid.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product, typically an off-white or yellow solid, can be purified by recrystallization.

-

Recrystallization : Dissolve the crude solid in a minimum amount of hot ethanol or hexane. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~85-88 °C (literature value may vary) |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~7.6 (d, 2H, Ar-H), δ ~7.4 (m, 3H, Ar-H), δ ~3.0 (t, 2H, -CO-CH₂-), δ ~1.7 (quint, 2H, -CH₂-), δ ~1.4 (m, 4H, -CH₂-CH₂-), δ ~0.9 (t, 3H, -CH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1605, 1485 (C=C aromatic stretch), ~2950-2850 (C-H aliphatic stretch) |

| Mass Spec (EI) | m/z = 252 (M⁺), 181 ([M-C₅H₁₁]⁺), 152 |

Process Optimization and Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Deactivated AlCl₃ catalyst due to moisture.[12] 2. Insufficient catalyst amount. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is dry. Handle the catalyst quickly in a dry environment. 2. Ensure at least 1.1 equivalents of AlCl₃ are used to account for complexation with the product.[6] |

| Formation of Byproducts | 1. Reaction temperature too high. 2. Di-acylation occurred. | 1. Maintain low temperature (0 °C) during the addition of reagents to control the exothermic reaction. 2. Use a molar ratio of acyl chloride to biphenyl close to 1:1. The deactivating nature of the acyl group generally prevents a second acylation, but it can occur under harsh conditions.[13] |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor quality of reagents. | 1. Monitor the reaction by TLC and allow it to stir longer if starting material is still present. 2. Use high-purity, anhydrous reagents. |

The workflow for the synthesis and analysis is summarized in the diagram below.

Sources

- 1. byjus.com [byjus.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

- 11. alexandonian.com [alexandonian.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Hexanoylbiphenyl for Scientific Professionals

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 4-Hexanoylbiphenyl, also known as 1-([1,1'-biphenyl]-4-yl)hexan-1-one.

Introduction

This compound, systematically named 1-([1,1'-biphenyl]-4-yl)hexan-1-one, is an aromatic ketone belonging to the biphenyl derivative family. The biphenyl scaffold is a significant structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its capacity to interact with a variety of biological targets.[1] Compounds incorporating the biphenyl moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anti-proliferative effects.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59662-26-9 | Internal Data |

| Molecular Formula | C₁₈H₂₀O | Internal Data |

| Molecular Weight | 252.35 g/mol | Internal Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in most organic solvents and have very slight solubility in water.[3] | Inferred from biphenyl properties |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of biphenyl with hexanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[4][5]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich biphenyl ring. A Lewis acid, typically aluminum chloride (AlCl₃), is employed as a catalyst to facilitate the generation of the acylium ion.[4][6]

Caption: General workflow for the Friedel-Crafts acylation of biphenyl.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Biphenyl

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Addition of Reactants: To the cooled suspension, add biphenyl and stir until dissolved. Slowly add hexanoyl chloride dropwise from a dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Drug Development

Biphenyl derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[1] Their utility stems from their ability to serve as versatile platforms for developing agents that target a wide array of biological systems.[2]

Potential as Therapeutic Agents

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of 4-acylbiphenyls and biphenyl derivatives has shown promise in various therapeutic areas:

-

Anti-inflammatory Agents: The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Anticancer Agents: Certain biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial and Antiviral Properties: The biphenyl scaffold has been incorporated into molecules with demonstrated antibacterial and antiviral activities.[2][3]

-

Enzyme Inhibitors: Biphenylsulfonamides have been identified as potent inhibitors of aggrecanase-1, an enzyme implicated in osteoarthritis.

The hexanoyl chain of this compound introduces a lipophilic component that can influence its pharmacokinetic profile, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Caption: Potential biological activities of this compound based on its structural features.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. While specific biological data for this compound is limited, the extensive therapeutic applications of the broader biphenyl derivative class suggest that this compound holds potential as a scaffold for the development of novel therapeutic agents. Further investigation into its biological activity and mechanism of action is crucial to unlocking its full potential.

References

-

Ningbo Innopharmchem Co., Ltd. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available at: [Link]

-

Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(6). Available at: [Link]

-

U.S. Environmental Protection Agency. (2010). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Integrated Risk Information System (IRIS). Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19059-19102. Available at: [Link]

-

ResearchGate. Some biologically active biphenyl derivatives. Available at: [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Available at: [Link]

-

CAS. Biphenyl. Common Chemistry. Available at: [Link]

-

Patel, S. B., et al. (2007). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. Journal of Medicinal Chemistry, 50(23), 5729-5743. Available at: [Link]

-

Organic Syntheses. (2024). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-[1,1'-biphenyl]-4-yl- (CAS 92-91-1). Available at: [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethanone, 1-[1,1'-biphenyl]-4-yl- (CAS 92-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]

- 6. 1-[1,1'-BIPHENYL]-4-YL-1-PENTANONE | 42916-73-4 [chemicalbook.com]

- 7. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Hexanoylbiphenyl: Elucidating Molecular Structure

Introduction

In the landscape of drug development and materials science, the precise characterization of molecular structure is a cornerstone of innovation. 4-Hexanoylbiphenyl, a derivative of the versatile biphenyl scaffold, presents a case study in the power of modern spectroscopic techniques. This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for this compound. By delving into the principles behind each technique and the interpretation of the resulting spectra, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this and similar molecules.

The structural elucidation of a molecule like this compound, which combines an aromatic biphenyl core with an aliphatic hexanoyl chain, relies on the synergistic information provided by multiple spectroscopic methods. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies the key functional groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-hydrogen framework. This guide will walk through the theoretical underpinnings and practical application of each of these techniques in the context of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1][2] In the case of this compound, electron ionization (EI) would be a common method for generating a mass spectrum. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The analysis of these fragments provides valuable clues about the molecule's structure.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically at 70 eV. This energy is sufficient to cause ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum of this compound

| m/z | Predicted Relative Intensity | Identity of Fragment |

| 266 | Moderate | [M]+ (Molecular Ion) |

| 181 | High | [M - C5H11]+ |

| 153 | Moderate | [C12H9]+ (Biphenyl radical cation) |

| 152 | Moderate | [C12H8]+ |

| 99 | Moderate | [C6H11O]+ |

| 77 | Low | [C6H5]+ (Phenyl cation) |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 266, corresponding to its molecular weight. The most prominent fragmentation pathway is likely the alpha-cleavage of the bond between the carbonyl group and the pentyl chain, resulting in a stable acylium ion at m/z 181 ([M - C5H11]+). This is a characteristic fragmentation for ketones.[5] Further fragmentation of the biphenyl moiety can lead to peaks at m/z 153 and 152. The presence of a peak at m/z 99 would correspond to the hexanoyl fragment.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.[7][8] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Predicted Infrared Spectrum of this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic (Biphenyl) |

| 2955-2850 | Strong | C-H stretch | Aliphatic (Hexanoyl) |

| ~1685 | Strong | C=O stretch | Ketone |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic (Biphenyl) |

| ~1465 | Medium | C-H bend | Aliphatic (CH2) |

| ~1375 | Medium | C-H bend | Aliphatic (CH3) |

| 850-800 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

Interpretation of the Infrared Spectrum

The IR spectrum of this compound will be dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone.[9] The presence of the biphenyl group will be confirmed by aromatic C-H stretching vibrations between 3100 and 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The hexanoyl chain will give rise to strong aliphatic C-H stretching bands between 2955 and 2850 cm⁻¹. A strong band in the 850-800 cm⁻¹ region would indicate the 1,4-disubstitution pattern of the biphenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy, and the resulting signals are detected.

-

Spectrum Generation: A Fourier transform is applied to the detected signal to produce the NMR spectrum, which is a plot of signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum of this compound (in CDCl₃)

| Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| 8.00 | d | 2H | H-2', H-6' |

| 7.65 | m | 4H | H-3', H-5', H-2, H-6 |

| 7.45 | m | 3H | H-3, H-4, H-5 |

| 3.00 | t | 2H | -CO-CH₂- |

| 1.75 | quint | 2H | -CO-CH₂-CH₂- |

| 1.40 | m | 4H | -CH₂-CH₂-CH₂-CH₃ |

| 0.95 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~145 | C-4' |

| ~140 | C-1 |

| ~135 | C-1' |

| ~130 | C-2', C-6' |

| ~129 | C-3, C-5 |

| ~128 | C-2, C-6 |

| ~127 | C-4 |

| ~38 | -CO-CH₂- |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~24 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Interpretation of the NMR Spectra

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the biphenyl rings and the aliphatic protons of the hexanoyl chain. The protons on the substituted ring (H-2' and H-6') will be deshielded by the carbonyl group and appear as a doublet around 8.00 ppm. The methylene protons adjacent to the carbonyl group will appear as a triplet around 3.00 ppm.

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon around 200 ppm.[10][11][12] The aromatic region will display several signals for the non-equivalent carbons of the two phenyl rings. The aliphatic carbons of the hexanoyl chain will appear in the upfield region of the spectrum.

Caption: Key ¹H NMR correlations for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides an unambiguous structural determination. This guide has outlined the expected spectral data and their interpretation, offering a robust framework for researchers in the field. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of organic molecules, underscoring the central role of spectroscopy in modern chemical and pharmaceutical sciences.

References

-

PubChem. (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. 4-Pentylbiphenyl. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. 4-Cyano-4'-pentylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

-

Wiley-VCH. (2005). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Regensburg. 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. Biphenyl. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2020). The 1 H NMR spectrum of ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Beilstein Journals. BJOC - Search Results. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Unraveling the Conformational Landscape and Electronic Architecture of 4-Hexanoylbiphenyl: A Theoretical and Computational Guide

This in-depth technical guide provides a comprehensive theoretical framework for the molecular structure analysis of 4-Hexanoylbiphenyl. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core computational methodologies for characterizing the conformational flexibility and electronic properties of this biphenyl derivative. By integrating principles of quantum chemistry with practical computational workflows, this guide offers a robust protocol for gaining deep insights into the molecular attributes that govern the behavior and potential applications of this compound.

Introduction: The Significance of this compound and the Imperative of Theoretical Analysis

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique structural and electronic properties. This compound, with its flexible hexanoyl chain appended to the rigid biphenyl core, presents a fascinating case study in conformational isomerism and its influence on molecular interactions. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for predicting its biological activity, designing novel derivatives, and optimizing its performance in various applications.

While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure, they often capture only a single, low-energy conformation in the solid state or an averaged structure in solution.[1][2][3] Theoretical and computational studies, on the other hand, offer a dynamic and comprehensive exploration of the entire conformational space, enabling the identification of all energetically favorable structures and the transitional states between them.[4][5] This guide focuses on the application of Density Functional Theory (DFT), a powerful quantum mechanical method that provides a balance between accuracy and computational cost, making it an ideal tool for the in-depth analysis of medium-sized organic molecules like this compound.[6][7]

The Computational Gauntlet: A Step-by-Step Workflow for Theoretical Characterization

The theoretical investigation of this compound's molecular structure is a multi-faceted process that begins with an exploration of its conformational possibilities and culminates in a detailed analysis of its electronic properties. The following workflow outlines a systematic and self-validating approach to this computational endeavor.

Figure 1: A comprehensive workflow for the theoretical analysis of this compound, from initial structure generation to in-depth electronic property calculations.

Experimental Protocol: Computational Analysis of this compound

Objective: To determine the stable conformations and electronic properties of this compound using Density Functional Theory.

Methodology:

-

Initial Structure Generation:

-

Construct the 2D structure of this compound using a molecular editor.

-

Convert the 2D structure to an initial 3D model.

-

-

Conformational Analysis:

-

Identify all rotatable bonds in the hexanoyl chain and the bond connecting the two phenyl rings.

-

Perform a systematic conformational search by rotating each dihedral angle in discrete steps (e.g., 30°).

-

For each generated conformer, perform a preliminary energy minimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

-

Rank the conformers based on their relative energies and select a set of low-energy candidates for further analysis. This approach ensures a comprehensive exploration of the potential energy surface.[4][5]

-

-

DFT Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using DFT. A common and effective choice of methodology is the B3LYP functional with the 6-31G(d,p) basis set.[7][8] This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.

-

The optimization process iteratively adjusts the molecular geometry to find the lowest energy structure. Convergence is typically achieved when the forces on all atoms and the change in energy between successive steps fall below predefined thresholds.

-

-

Frequency Calculations:

-

For each optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the optimized structures. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic stability.[3][9]

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. The MEP map reveals the charge distribution and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.[10]

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, which can provide a deeper understanding of the factors stabilizing different conformations.[9]

-

Key Structural Parameters and Predicted Properties

The theoretical analysis of this compound is expected to reveal several key structural features. The dihedral angle between the two phenyl rings is a critical parameter that defines the overall shape of the molecule. In unsubstituted biphenyl, this angle is around 40-45° due to a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens.[1] The hexanoyl substituent may influence this angle.

The conformation of the hexanoyl chain will also be a key determinant of the molecule's overall shape and its ability to interact with other molecules. The torsional angles within this chain will dictate whether it adopts a linear, extended conformation or a more compact, folded structure.

Table 1: Predicted Key Structural and Electronic Parameters for Low-Energy Conformers of this compound

| Parameter | Description | Predicted Value Range |

| Dihedral Angle (C-C-C-C) between Phenyl Rings | Defines the twist between the two aromatic rings. | 35° - 55° |

| Key Torsional Angles in Hexanoyl Chain | Determine the overall conformation of the alkyl chain. | gauche (±60°), anti (180°) |

| Bond Lengths and Angles | Optimized geometric parameters. | Consistent with standard values for sp2 and sp3 hybridized carbons. |

| HOMO-LUMO Energy Gap | An indicator of chemical reactivity and electronic stability. | 4-6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1-3 Debye |

Visualizing Molecular Conformation and Electronic Features

Visual representations are indispensable for interpreting the results of computational studies. The following diagram illustrates the key dihedral angles that define the conformation of this compound.

Figure 2: Key dihedral angles (τ) governing the conformation of this compound.

The electronic properties can be visualized through MEP maps, where color gradients indicate regions of varying electrostatic potential. Typically, red represents electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful and insightful approach to characterizing the molecular structure of this compound. By systematically exploring the conformational landscape and delving into the electronic architecture, researchers can gain a fundamental understanding of this molecule's intrinsic properties. This knowledge is crucial for rational drug design, the development of new materials, and the interpretation of experimental data.

Future studies could expand upon this framework by:

-

Investigating intermolecular interactions: Simulating the formation of dimers or larger aggregates to understand crystal packing and condensed-phase behavior.[11][12]

-

Solvent effects: Incorporating implicit or explicit solvent models in the calculations to assess the influence of the environment on conformational preferences.

-

Molecular dynamics simulations: Performing molecular dynamics simulations to explore the dynamic behavior of this compound over time.

By embracing the synergy between theoretical calculations and experimental observations, the scientific community can continue to unravel the complex and fascinating world of molecular structure and function.

References

-

Smellie, A., Teig, S. L., & Towbin, P. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10-20. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

-

Harish Kumar, M., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCrData, 9(1). [Link]

-

Harish Kumar, M., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1335–1343. [Link]

-

Request PDF: Conformational analysis by intersection: CONAN. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

-

Raja, M., et al. (2020). Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. ResearchGate. [Link]

-

Arun, T., et al. (2020). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. ResearchGate. [Link]

-

Srinivasa, H. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 153–158. [Link]

-

Sulaiman Sait, M. I., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Supramolecular and Computational Investigation of the (E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl) phenyl)imino)methyl)Phenol Compound. Semantic Scholar. [Link]

-

Srinivasa, H. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. ResearchGate. [Link]

-

Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Olasunkanmi, L. O., et al. (2019). Structural and DFT Studies on Molecular Structure of Pyridino-1-4-η-cyclohexa-1,3-diene and 2-Methoxycyclohexa-1,3-diene Irontricarbonyl Complexes. Semantic Scholar. [Link]

-

Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709793. [Link]

-

Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. (2022, August 20). YouTube. [Link]

-

Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Theoretical investigations on molecular structure, NBO, HOMO-LUMO and MEP analysis of two crystal structures of N-(2-benzoyl-phenyl) oxalyl: A DFT study. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Heliyon, 10(22), e32034. [Link]

Sources

- 1. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 4. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of 4-Alkanoylbiphenyls

This guide offers an in-depth exploration of 4-alkanoylbiphenyls, a class of molecules that has proven to be a remarkably versatile scaffold in both medicinal chemistry and materials science. We will navigate the historical landscape of their discovery, dissect the evolution of their synthesis, and illuminate their diverse applications, providing expert insights into the rationale behind key experimental methodologies.

Foreword: The Strategic Importance of the 4-Alkanoylbiphenyl Core

The 4-alkanoylbiphenyl structure, featuring a biphenyl nucleus with an alkanoyl substituent at the para-position, is a cornerstone in modern organic synthesis and drug discovery. Its rigid, yet conformationally flexible, biphenyl unit provides an ideal framework for spatial presentation of functional groups, while the alkanoyl chain offers a versatile anchor for chemical modification and interaction with biological targets. This unique combination of properties has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.

Part 1: Genesis and Synthetic Evolution

The journey of 4-alkanoylbiphenyls from laboratory curiosities to indispensable building blocks is a testament to the advancement of synthetic organic chemistry.

The Classical Approach: Friedel-Crafts Acylation

The earliest and most direct route to 4-alkanoylbiphenyls is the Friedel-Crafts acylation of biphenyl. This venerable reaction, a cornerstone of electrophilic aromatic substitution, has been a workhorse for the synthesis of aryl ketones for over a century.[1][2]

The reaction involves the treatment of biphenyl with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring.[1]

Mechanism of Friedel-Crafts Acylation

Sources

Unlocking the Therapeutic Potential of 4-Hexanoylbiphenyl: A Technical Guide for Novel Drug Discovery

Introduction: The Untapped Promise of a Biphenyl Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its rigid, yet tunable, structure provides an ideal framework for interacting with a diverse range of biological targets. While many biphenyl derivatives have been extensively studied, 4-Hexanoylbiphenyl remains a relatively unexplored entity. This technical guide serves to illuminate the potential research avenues for this compound, offering a strategic roadmap for researchers, scientists, and drug development professionals.

This compound possesses a unique combination of a classic biphenyl core and a six-carbon hexanoyl chain. This acyl chain imparts a significant degree of lipophilicity, a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. This increased lipophilicity may enhance membrane permeability, potentially leading to improved bioavailability and novel intracellular target engagement compared to its shorter-chain analogs. The current literature lacks specific biological data on this compound, presenting a compelling opportunity for novel discovery. This guide will, therefore, extrapolate from the known activities of structurally related biphenyl compounds to propose promising and scientifically-grounded research directions.

Proposed Research Area 1: Exploration of Anti-inflammatory and Analgesic Properties

Scientific Rationale: The biphenyl structure is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone serves as a key intermediate in the synthesis of various pharmaceuticals, including NSAIDs[1]. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The structural resemblance of this compound to known COX inhibitors suggests it may exert similar effects.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

A systematic investigation into the anti-inflammatory and analgesic potential of this compound should commence with in vitro enzyme inhibition assays, followed by validation in established animal models.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant human COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a dilution series of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate the respective enzymes (COX-1 and COX-2) with the test compound and arachidonic acid as the substrate.

-

Measure the production of prostaglandin G₂ (PGG₂) or other downstream products according to the kit manufacturer's instructions.

-

Celecoxib and indomethacin should be used as positive controls for COX-2 and non-selective COX inhibition, respectively.

-

-

Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis of the dose-response curves.

Protocol 2: In Vivo Anti-inflammatory and Analgesic Models

-

Carrageenan-Induced Paw Edema in Rodents:

-

Objective: To assess the in vivo anti-inflammatory activity.

-

Methodology: Administer this compound or vehicle control to rodents (e.g., Wistar rats) via an appropriate route (e.g., oral gavage). After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation. Measure the paw volume at regular intervals using a plethysmometer.

-

-

Hot Plate Test in Mice:

-

Objective: To evaluate central analgesic activity.

-

Methodology: Administer the test compound or vehicle to mice. Place the mice on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking or jumping). A significant increase in latency compared to the control group indicates an analgesic effect.

-

Data Presentation: Comparative Analysis of COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib (Control) | ~15 | ~0.005 | ~3000 |

| Indomethacin (Control) | ~0.1 | ~0.9 | ~0.11 |

Visualizing the Mechanism: The Arachidonic Acid Cascade

Caption: Proposed inhibition of COX enzymes by this compound within the arachidonic acid cascade.

Proposed Research Area 2: Investigating Anticancer Potential

Scientific Rationale: The biphenyl scaffold is present in a variety of compounds exhibiting anticancer activity. For example, certain derivatives have been developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target in oncology[2]. The lipophilic nature of this compound may facilitate its entry into cancer cells and interaction with intracellular targets.

Experimental Workflow: From Broad Screening to Mechanistic Insights

A tiered approach is recommended, starting with a broad screening against a diverse panel of cancer cell lines, followed by in-depth mechanistic studies for any identified "hits."

Protocol 3: NCI-60 Human Tumor Cell Line Screen (or similar)

-

Objective: To evaluate the cytotoxic and/or cytostatic effects of this compound against a panel of approximately 60 different human cancer cell lines representing various cancer types (leukemia, melanoma, lung, colon, etc.).

-

Methodology:

-

Submit the compound for screening at a single high concentration (e.g., 10 µM).

-

If significant growth inhibition is observed, proceed to a five-dose screen to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).

-

-

Data Analysis: The results can be visualized using COMPARE analysis to identify potential mechanisms of action by correlating the compound's pattern of activity with that of known anticancer agents.

Protocol 4: Elucidating the Mechanism of Action

For cell lines that show high sensitivity to this compound:

-

Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology: Treat sensitive cells with the compound at its GI₅₀ concentration for various time points (e.g., 24, 48 hours). Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

-

-

Apoptosis Induction Assays:

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology: Utilize an Annexin V/Propidium Iodide co-staining assay followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase activation assays (e.g., Caspase-3/7 activity) can further confirm apoptosis.

-

Data Presentation: Summary of Cytotoxic Activity

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Colon | HCT-116 | To be determined |

| Lung | A549 | To be determined |

| Breast | MCF-7 | To be determined |

| Prostate | PC-3 | To be determined |

| Melanoma | SK-MEL-28 | To be determined |

Visualizing a Potential Pathway: Simplified Apoptosis

Caption: A simplified overview of apoptotic pathways, highlighting a potential point of intervention.

Proposed Research Area 3: Antimicrobial and Antifungal Applications

Scientific Rationale: The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Biphenyls and related structures have demonstrated antimicrobial and antifungal properties[3]. The increased lipophilicity conferred by the hexanoyl chain in this compound could enhance its ability to disrupt microbial cell membranes, a common mechanism of antimicrobial action.

Experimental Workflow: Assessing Antimicrobial Efficacy

Standardized broth microdilution methods are the cornerstone for evaluating the antimicrobial activity of a novel compound.

Protocol 5: Minimum Inhibitory and Bactericidal/Fungicidal Concentration (MIC/MBC/MFC) Assays

-

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

-

Methodology:

-

Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration with no visible turbidity.

-

To determine the MBC/MFC, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that shows no growth on the agar.

-

-

Data Analysis: The results are reported as µg/mL or µM.

Data Presentation: Antimicrobial Activity Profile

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | To be determined | To be determined |

| Escherichia coli | ATCC 25922 | To be determined | To be determined |

| Pseudomonas aeruginosa | ATCC 27853 | To be determined | To be determined |

| Candida albicans | ATCC 90028 | To be determined | To be determined |

Visualizing the Workflow: MIC and MBC Determination

Caption: A standard workflow for determining the Minimum Inhibitory and Bactericidal/Fungicidal Concentrations.

Synthetic Strategy and Future Directions

A robust and scalable synthesis of this compound is paramount for enabling these research endeavors. A straightforward approach involves the Friedel-Crafts acylation of biphenyl with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Visualizing the Synthesis: Friedel-Crafts Acylation

Caption: Proposed synthetic route to this compound via Friedel-Crafts acylation.

Future research should focus on establishing a comprehensive Structure-Activity Relationship (SAR). This can be achieved by synthesizing and testing analogs with variations in the acyl chain length and substitutions on the biphenyl rings (e.g., hydroxyl, methoxy groups). Promising lead compounds will require further characterization, including pharmacokinetic profiling (ADME) and in vivo toxicology studies, to assess their drug-like properties and safety profiles.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. By leveraging the known biological activities of the biphenyl scaffold and considering the physicochemical contributions of the hexanoyl chain, a compelling case can be made for its investigation as a novel therapeutic agent. The proposed research areas in inflammation, oncology, and infectious diseases provide a clear and actionable framework for unlocking the full potential of this molecule. Through systematic exploration, this compound could emerge as a valuable lead compound in the ongoing quest for new and effective medicines.

References

-

MySkinRecipes. 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone. Available at: [Link]

-

Shenyang Sinochem Agrochemicals R&D Co. Ltd. (2017). Synthesis and biological activity of benzoylcyclohexanedione herbicide SYP-9121. Pesticide Biochemistry and Physiology. Available at: [Link]

-

PubMed. (2019). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Available at: [Link]

-

MDPI. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Available at: [Link]

-

PubChem. 1-(Biphenyl-4-yl)-2-methylpropan-1-one. Available at: [Link]

-

PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethanone. Available at: [Link]

Sources

- 1. 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone [myskinrecipes.com]

- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4-Hexanoylbiphenyl: A Comprehensive Technical Guide for Liquid Crystal Precursor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Hexanoylbiphenyl, a key precursor in the synthesis of advanced liquid crystalline materials. The document outlines a detailed synthesis protocol, a thorough characterization of its mesomorphic properties, and a discussion of the underlying structure-property relationships that govern its liquid crystal behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel liquid crystal technologies and drug delivery systems.

Introduction to Biphenyl-Based Liquid Crystals

Biphenyl derivatives are a cornerstone in the field of liquid crystal technology. Their rigid, elongated molecular structure, known as a mesogenic core, is conducive to the formation of anisotropic liquid crystalline phases.[1] The introduction of various functional groups onto the biphenyl core allows for the fine-tuning of the material's physical properties, including its mesophase behavior and electro-optical response.[1][2] These tailored materials are integral to a wide range of applications, from high-resolution liquid crystal displays (LCDs) to advanced optical films and organic light-emitting diodes (OLEDs).[1] The specific arrangement and nature of the terminal substituents on the biphenyl scaffold are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.[2]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of biphenyl with hexanoyl chloride. This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce the hexanoyl group onto the biphenyl core.[3][4] The protocol described below is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, generated by the reaction of hexanoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich biphenyl ring then attacks the electrophilic acylium ion, leading to the formation of this compound after the restoration of aromaticity.[4]

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

Materials:

-

Biphenyl (1.0 equivalent)

-

Hexanoyl chloride (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add hexanoyl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the acylium ion complex.

-

Acylation Reaction: Dissolve biphenyl in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Structure-Property Relationship and Mechanism of Mesophase Formation

The liquid crystalline behavior of this compound is a direct consequence of its molecular structure. The rigid biphenyl core provides the necessary anisotropy, while the flexible hexanoyl chain contributes to the overall molecular shape and influences the intermolecular interactions.

The formation of the nematic phase is driven by the tendency of the elongated molecules to align along a common director, minimizing the excluded volume and maximizing favorable van der Waals interactions between the aromatic cores. The hexanoyl chain, through its flexibility, allows for a degree of molecular motion while maintaining the overall orientational order. The length of this alkyl chain is a critical determinant of the stability of the mesophase. Shorter chains may not provide sufficient flexibility, leading to higher melting points, while excessively long chains can lead to the formation of more ordered smectic phases due to increased intermolecular interactions. [2]

Conclusion

This compound serves as a valuable precursor for the synthesis of a variety of liquid crystalline materials. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its predictable mesomorphic behavior, makes it an attractive building block for the development of new materials with tailored properties. A thorough understanding of its synthesis, characterization, and the underlying structure-property relationships is essential for its effective utilization in advanced applications, ranging from display technologies to innovative drug delivery systems.

References

-

ResearchGate. Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. Available from: [Link].

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link].

-

ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available from: [Link].

-

MDPI. High Birefringence Liquid Crystals. Available from: [Link].

-

YouTube. A Friedel Crafts Reaction. Available from: [Link].

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link].

-

MDPI. The Influence of the Molecular Structure of Compounds on Their Properties and the Occurrence of Chiral Smectic Phases. Available from: [Link].

-

Beilstein Journals. BJOC - Search Results. Available from: [Link].

-

Sci-Hub. Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Available from: [Link].

-

PubChem. (1,1'-Biphenyl)-4-carbonitrile. Available from: [Link].

-

PMC. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Available from: [Link].

Sources

Methodological & Application

Synthesis of 4-Hexanoylbiphenyl: A Detailed Protocol for Researchers

Introduction

4-Hexanoylbiphenyl is a substituted aromatic ketone that holds significance as a key intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. Its biphenyl core provides a rigid structural framework, while the hexanoyl chain offers a lipophilic tail that can be further functionalized. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the Friedel-Crafts acylation of biphenyl. The causality behind experimental choices, safety precautions, and characterization of the final product are thoroughly discussed to ensure a reproducible and reliable procedure for researchers in organic synthesis and drug development.

Reaction Principle: The Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1][2][3] In this reaction, the aromatic ring of biphenyl acts as a nucleophile and attacks an acylium ion. This electrophilic acylium ion is generated in situ from hexanoyl chloride through the action of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

The mechanism proceeds in several steps:

-

Formation of the Acylium Ion: Aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of hexanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The electron-rich biphenyl ring attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the biphenyl ring and yielding the final product, this compound.[4] The catalyst, AlCl₃, is regenerated in this step.

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents polysubstitution reactions.[3] Furthermore, the acylium ion does not undergo rearrangement, leading to a single, well-defined product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Biphenyl | 99% | Sigma-Aldrich |

| Hexanoyl chloride | 98% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Chemical |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep. |

| Brine (NaCl) | Saturated Solution | In-house prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Ethanol | Reagent Grade | Fisher Chemical |

| Ice |

Equipment:

-

Round-bottom flask (flame-dried)

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Step-by-Step Procedure

Reaction Setup (Performed under a fume hood and anhydrous conditions):

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add biphenyl (10.0 g, 64.8 mmol, 1.0 eq).

-

Add 100 mL of anhydrous dichloromethane to the flask and stir until the biphenyl is completely dissolved.

-

Fit the flask with a reflux condenser attached to a drying tube.

-

Cool the flask in an ice bath to 0°C.

-

Carefully and in portions, add anhydrous aluminum chloride (9.5 g, 71.3 mmol, 1.1 eq) to the stirred solution. The addition is exothermic, so maintain the temperature at 0°C.

Addition of Hexanoyl Chloride:

-